4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form the intermediate 4-chlorophenyl thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as hydrogen peroxide to yield the desired sulfoxide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone.
Reduction: 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens or cancer cells. The sulfoxide group can form strong interactions with biological molecules, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide
- 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
- 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl thiol
Uniqueness
4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and biological activity compared to its sulfide and sulfone counterparts. The sulfoxide group can participate in both oxidation and reduction reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfinyl-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS2/c1-6-9(14-12-11-6)15(13)8-4-2-7(10)3-5-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYYIFLYODNECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665811 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.